molecular formula C10H8ClFO B12866853 8-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one

8-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B12866853
M. Wt: 198.62 g/mol
InChI Key: QKEVPDBJHSIRIK-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.

    Cyclization: Formation of the ketone group at the 2-position.

Industrial Production Methods

Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced products.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-one
  • 8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one

Comparison

Compared to similar compounds, 8-Chloro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one may exhibit unique properties due to the specific positioning of chlorine and fluorine atoms

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

8-chloro-6-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8ClFO/c11-10-4-7(12)3-6-1-2-8(13)5-9(6)10/h3-4H,1-2,5H2

InChI Key

QKEVPDBJHSIRIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)F)Cl

Origin of Product

United States

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